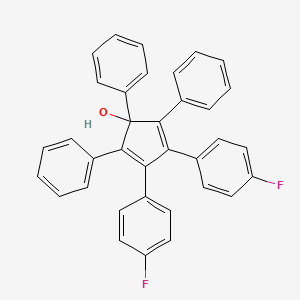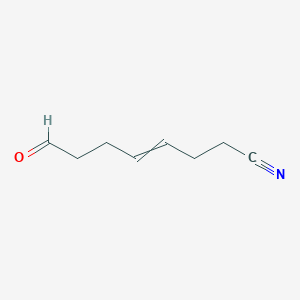
8-Oxooct-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxooct-4-enenitrile is an organic compound characterized by the presence of a nitrile group and a ketone group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Oxooct-4-enenitrile can be synthesized through several methods. One common approach involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile group . Another method includes the addition of hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Oxooct-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium cyanide and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include primary amines, carboxylic acids, and substituted nitriles, depending on the specific reaction pathway.
Scientific Research Applications
8-Oxooct-4-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Oxooct-4-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations. These interactions can modulate biological processes and chemical reactions .
Comparison with Similar Compounds
4-Octenenitrile, 8-oxo-, (Z)-: This compound shares a similar structure but differs in the configuration of the double bond.
Mivacurium: Although primarily a muscle relaxant, it contains a similar nitrile group within its structure.
Uniqueness: 8-Oxooct-4-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63049-54-7 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
8-oxooct-4-enenitrile |
InChI |
InChI=1S/C8H11NO/c9-7-5-3-1-2-4-6-8-10/h1-2,8H,3-6H2 |
InChI Key |
LCLZMVCNANTQMR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)C=CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
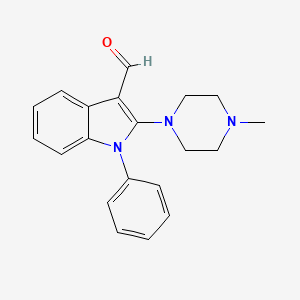
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
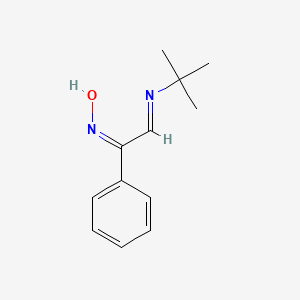
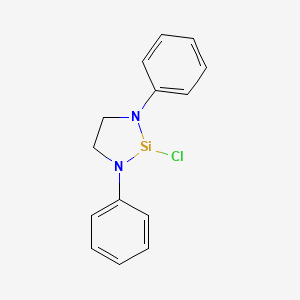

![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
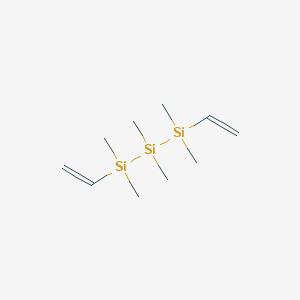
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)

